8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine
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Overview
Description
8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is a heterocyclic compound that contains a piperazine ring fused with a triazolo-pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolo-pyrazine core . The reaction conditions are often optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistency and efficiency. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolo-pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazolo-pyrazine ring.
Scientific Research Applications
8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazolo core but differs in the fused ring structure.
Piperazine derivatives: Compounds like aripiprazole and quetiapine contain the piperazine moiety and exhibit various biological activities.
Uniqueness
8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine is unique due to its specific combination of the piperazine and triazolo-pyrazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H13N7 |
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Molecular Weight |
219.25 g/mol |
IUPAC Name |
8-piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine |
InChI |
InChI=1S/C9H13N7/c10-9-13-8-7(12-3-6-16(8)14-9)15-4-1-11-2-5-15/h3,6,11H,1-2,4-5H2,(H2,10,14) |
InChI Key |
OCKTTZSUIIMTPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN3C2=NC(=N3)N |
Origin of Product |
United States |
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